m-PEG7-NHS ester is a heterobifunctional polyethylene glycol (PEG) derivative containing a methoxy group at one end and an NHS ester group at the other. This linear PEG derivative with a defined chain length of seven ethylene glycol units falls under the category of PEGylation reagents. These reagents are widely employed in scientific research to modify the surface properties of materials and biomolecules, primarily to enhance their solubility, stability, and biocompatibility [, ].
m-PEG7-NHS ester, or methoxy polyethylene glycol with a seven-unit spacer and N-hydroxysuccinimide ester functionality, is a specialized chemical compound widely used in bioconjugation and drug development. This compound is particularly significant in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The N-hydroxysuccinimide ester group allows for efficient coupling with primary amines, facilitating the formation of stable amide bonds.
m-PEG7-NHS ester is typically synthesized from methoxy polyethylene glycol and N-hydroxysuccinimide through a series of chemical reactions that activate the carboxylic acid functionalities. It is commercially available from various chemical suppliers specializing in research-grade reagents, such as MedChemExpress and BroadPharm .
This compound falls under the category of amine-reactive crosslinkers. It is classified as a PEG-based linker, specifically designed for bioconjugation applications due to its solubility and ability to form stable covalent bonds with biomolecules.
The synthesis of m-PEG7-NHS ester involves several key steps:
The molecular structure of m-PEG7-NHS ester consists of a polyethylene glycol backbone with seven ethylene glycol units linked to an N-hydroxysuccinimide moiety. The general structural formula can be represented as:
m-PEG7-NHS ester primarily reacts with primary amines to form stable amide bonds. The reaction mechanism involves:
The reaction typically occurs under physiological conditions (pH 7.0 - 9.0) to ensure optimal reactivity while minimizing hydrolysis . Hydrolysis can compete with amine reactions, so reaction conditions must be carefully controlled.
The mechanism by which m-PEG7-NHS ester operates involves its reactivity towards primary amines, allowing for site-specific labeling or conjugation. Upon reacting with an amine, the NHS group is displaced, leading to:
Relevant data include:
m-PEG7-NHS ester has a broad range of scientific applications:
m-PEG7-NHS ester (CAS# 874208-92-1) is a polyethylene glycol (PEG)-based linker with the molecular formula C₂₀H₃₅NO₁₁ and a molecular weight of 465.5 Da [2] [4] [8]. The compound features:
The SMILES notation (O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCOCCOCCOC
) and InChIKey (WFZQJHMGKLLCOJ-UHFFFAOYSA-N
) further specify its atomic connectivity [4] [8].
Table 1: Structural Attributes of m-PEG7-NHS Ester
Property | Value |
---|---|
Molecular Formula | C₂₀H₃₅NO₁₁ |
Molecular Weight | 465.5 Da |
PEG Units | 7 |
Reactive Group | NHS ester |
Terminal Group | Methyl (–CH₃) |
Solubility | Soluble in DMSO, aqueous buffers |
The methyl terminus of the PEG chain ("m-PEG") ensures non-reactive, neutral end-group behavior, preventing undesired side reactions [2] [8]. The NHS ester group enables rapid amide bond formation with lysine residues or N-termini of proteins, releasing N-hydroxysuccinimide as a byproduct [1] [9]. The 7-unit PEG spacer:
NHS esters emerged in the 1950s as amine-reactive protein modifiers but faced limitations in solubility and biocompatibility [9]. PEGylation revolutionized this field:
Table 2: Key Milestones in PEG-NHS Ester Development
Time Period | Advancement | Impact |
---|---|---|
1950s | NHS esters introduced for protein labeling | Enabled amine-specific bioconjugation |
1970s | First PEGylated proteins developed | Improved therapeutic pharmacokinetics |
1990s | NHS-PEG reagents commercialized | Enhanced solubility of conjugates |
2000s | m-PEG7-NHS ester optimized for ADC workflows | Balanced linker length for drug delivery |
2010s–Present | Adopted for PROTAC synthesis | Facilitated targeted protein degradation |
Enhanced Solubility and Biocompatibility
The PEG spacer significantly boosts aqueous solubility (≥50 mg/mL in buffer vs. <5 mg/mL for benzene-based NHS esters) [1] [4]. This minimizes organic solvent use during conjugation and ensures homogeneous reaction conditions [3] [6]. Additionally, PEGylation:
Reduced Steric Hindrance and Aggregation
m-PEG7-NHS ester’s flexible spacer:
Precision in PROTAC Design
In PROTACs, m-PEG7-NHS ester’s optimal length (7 PEG units) positions E3 ligase ligands and target protein binders at distances permitting efficient ubiquitin transfer [2] [6]. Non-PEGylated linkers often cause misfolding or insufficient ternary complex formation [6].
Table 3: Comparison of PEGylated vs. Non-PEGylated NHS Esters
Parameter | m-PEG7-NHS Ester | Non-PEGylated NHS Esters |
---|---|---|
Solubility in Water | High (≥50 mg/mL) | Low (<5 mg/mL) |
Conjugate Stability | Reduced aggregation | Prone to precipitation |
Immunogenicity | Minimal | Moderate to high |
Plasma Half-life | Prolonged | Short |
PROTAC Efficiency | Optimal ternary complex formation | Suboptimal degradation activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7